molecular formula C18H24N4O2S2 B2363685 Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1105199-26-5

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2363685
CAS No.: 1105199-26-5
M. Wt: 392.54
InChI Key: XJCQVNWEVXBCJF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with notable properties, useful across a variety of fields such as chemistry, biology, medicine, and industry. This article dives into its preparation, reactivity, applications, mechanism of action, and comparison with other similar compounds.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Initial Synthesis: : Typically involves the construction of the 1,3,4-thiadiazole ring, followed by the incorporation of the piperazine and phenyl groups.

    • Reaction Conditions: : Reactions occur under controlled temperatures and may require catalysts to ensure proper formation of the thiadiazole ring and subsequent functional groups.

  • Industrial Production Methods

    • Scale-Up: : Industrially, synthesis often utilizes batch or continuous flow processes. The emphasis is on maximizing yield and purity while minimizing costs and environmental impact.

    • Reagents: : Common reagents include sulfur sources for thiadiazole formation and various alkylating agents for ester formation.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation and Reduction: : The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.

    • Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible, particularly at the phenyl and thiadiazole moieties.

  • Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for converting sulfides to sulfoxides.

    • Reduction: : Metal hydrides like sodium borohydride for reducing nitro groups, if present.

  • Major Products

    • Oxidation products like sulfoxides and sulfones.

    • Substituted derivatives with varied functional groups based on the reactions performed.

Scientific Research Applications

  • Chemistry

    • Utilized as an intermediate in the synthesis of more complex molecules.

    • Explored for its potential as a ligand in coordination chemistry.

  • Biology

    • Studied for its interaction with biological macromolecules due to its unique structure.

  • Medicine

    • Investigated for potential therapeutic properties, including antimicrobial and antipsychotic activities.

    • May act as a pharmacophore for drug design.

  • Industry

    • Employed in the development of specialty chemicals and materials due to its distinctive reactivity.

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.

  • Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.

Comparison with Similar Compounds

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to the combination of a phenylpiperazine moiety with a thiadiazole ring, offering a unique set of chemical properties and biological activities.

Similar Compounds

  • 2-Phenyl-1,3,4-thiadiazole Derivatives: : Known for their antifungal and antibacterial properties.

  • Piperazine Derivatives: : Widely used in antipsychotic and antiemetic medications.

  • Thioesters: : Commonly employed in organic synthesis for introducing thiol groups.

This compound offers a distinct combination that enhances its usefulness across multiple domains.

Properties

IUPAC Name

ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCQVNWEVXBCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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